![molecular formula C10H8O3 B1272115 3-Acetoxybenzofuran CAS No. 93680-80-9](/img/structure/B1272115.png)
3-Acetoxybenzofuran
Overview
Description
3-Acetoxybenzofuran is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 g/mol . It is also known by other names such as benzofuran-3-yl acetate and 1-benzofuran-3-yl acetate .
Molecular Structure Analysis
The molecular structure of 3-Acetoxybenzofuran consists of a benzofuran core with an acetoxy group attached to the 3-position . The InChI string representation of its structure is InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3
.
Physical And Chemical Properties Analysis
3-Acetoxybenzofuran has a molecular weight of 176.17 g/mol, and its computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 176.047344113 g/mol .
Scientific Research Applications
Anti-Tumor Activity
3-Acetoxybenzofuran and its derivatives have been identified to possess significant anti-tumor properties . Research indicates that these compounds can inhibit the growth of various cancer cell lines, making them potential candidates for anticancer drug development .
Antibacterial Applications
The antibacterial activity of benzofuran compounds is well-documented. 3-Acetoxybenzofuran could be utilized in the synthesis of new antibacterial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria .
Antioxidative Properties
Benzofuran derivatives exhibit antioxidative effects, which are beneficial in protecting cells from oxidative stress. This property is crucial in the development of treatments for diseases caused by oxidative damage .
Antiviral Uses
Compounds like 3-Acetoxybenzofuran have shown promise in antiviral therapy. For instance, certain benzofuran derivatives have demonstrated activity against the hepatitis C virus, suggesting potential use in treating this disease .
Synthesis of Complex Benzofuran Systems
3-Acetoxybenzofuran serves as a precursor in the synthesis of complex benzofuran systems. These systems have various applications, including the development of new pharmaceuticals and materials with unique properties .
Development of Novel Scaffold Compounds
The benzofuran scaffold is a versatile structure in medicinal chemistry. 3-Acetoxybenzofuran derivatives can be used to create novel scaffold compounds that may act as potent anticancer agents .
properties
IUPAC Name |
1-benzofuran-3-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLZAJCKKRBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377796 | |
Record name | 3-Acetoxybenzo[b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxybenzofuran | |
CAS RN |
93680-80-9 | |
Record name | 3-Acetoxybenzo[b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93680-80-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis described in the research paper?
A1: The research focuses on a practical and scalable synthesis of 7-methoxy-3(2H)-benzofuranone []. This compound likely holds value as a potential pharmaceutical or chemical intermediate. The synthesis utilizes commercially available 2-hydroxy-3-methoxybenzoic acid, converting it to 3-acetoxybenzofuran, which is then hydrolyzed to the target compound. This suggests 3-acetoxybenzofuran is a key intermediate in this specific synthetic route.
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